
1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a methyl group at the first position and a carboxylic acid group at the second position of the indene structure. It is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method includes the Knoevenagel reaction of 1H-indene-1,3(2)-dione with malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of indene derivatives. The process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-Methylindane: Similar structure but lacks the carboxylic acid group.
2-Methylindane: Methyl group at a different position.
4-Methylindane: Methyl group attached to the benzene ring.
5-Methylindane: Another positional isomer with the methyl group on the benzene ring.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12O2. The compound features a bicyclic structure that contributes to its unique biological activities. The carboxylic acid functional group is significant for interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of indene compounds, including this compound, exhibit antitumor properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cells through various pathways.
Table 1: Antitumor Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression | |
HeLa (Cervical Cancer) | 18 | Modulation of signaling pathways |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 2: Anti-inflammatory Activity Data
Compound | Model | Effect |
---|---|---|
This compound | LPS-stimulated macrophages | Decreased TNF-alpha levels |
Carrageenan-induced paw edema | Reduced swelling |
The biological activity of this compound is attributed to its interaction with specific molecular targets. These include:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with nuclear receptors that regulate gene expression related to cell growth and inflammation.
Study on Anticancer Properties
A detailed study conducted on the anticancer effects of various indene derivatives included this compound. The results demonstrated significant cytotoxic effects on several cancer cell lines, suggesting potential for development as a therapeutic agent.
Study on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms revealed that treatment with the compound led to a significant reduction in markers of inflammation in vivo. This suggests its potential use in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?
Basic Research Focus
The synthesis typically involves multi-step reactions starting from indene precursors. A common approach includes:
- Functionalization of indene derivatives : For example, esterification of carboxylic acid intermediates using methanol and strong acid catalysts (e.g., H₂SO₄) under reflux conditions .
- Selective methylation : Introducing the methyl group via alkylation reactions, where temperature control (e.g., 0–25°C) and solvent polarity (e.g., DCM or THF) are critical for regioselectivity .
Optimization Strategies : - Use kinetic studies to adjust reaction time and temperature, minimizing side products.
- Employ HPLC or GC-MS to monitor intermediate purity, ensuring high yields (>75%) as reported in analogous indene syntheses .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and stereochemistry of this compound?
Basic Research Focus
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., diastereotopic protons in the dihydroindene ring) and chemical shifts (e.g., carboxylic acid protons at δ 10–12 ppm) .
- X-ray crystallography : Refinement using SHELXL resolves bond lengths, angles, and stereochemistry. For example, SHELX’s dual-space algorithm can distinguish between enantiomers in chiral derivatives .
Methodological Tip : - Compare experimental data with computational predictions (e.g., DFT calculations) to validate structural assignments .
Q. How do researchers resolve contradictions in biological activity data across studies involving this compound?
Advanced Research Focus
Discrepancies may arise from differences in:
- Enantiomeric purity : Use chiral HPLC to isolate enantiomers and test their activity separately .
- Assay conditions : Standardize buffer pH, temperature, and protein concentrations. For example, in SARS-CoV-2 NSP3 macrodomain studies, binding affinity varied with isomer configuration (R,R vs. S,S), requiring strict stereochemical control .
Data Reconciliation : - Perform meta-analysis of IC₅₀ values across studies, adjusting for variables like cell line specificity or solvent effects.
Q. How does stereochemistry influence biological interactions, and what methods assess this?
Advanced Research Focus
- Chiral Centers : The compound’s methyl and carboxylic acid groups create stereochemical diversity. For example, (1R,2R)-configured analogs show higher affinity in enzyme inhibition assays .
Assessment Tools : - Circular Dichroism (CD) : Detects conformational changes in proteins upon binding chiral derivatives.
- Molecular Docking : Software like AutoDock Vina predicts binding modes of enantiomers to targets (e.g., SARS-CoV-2 NSP3 macrodomain) .
Q. How are crystallographic software tools (e.g., SHELXL) applied to refine this compound’s structure?
Advanced Research Focus
SHELXL is critical for:
- Twinned Data Refinement : Resolves overlapping reflections in high-symmetry space groups.
- Hydrogen Bonding Networks : Maps interactions between the carboxylic acid group and solvent molecules .
Best Practices : - Use the
TWIN
andBASF
commands in SHELXL to model twinning fractions in challenging datasets.
Q. What challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?
Advanced Research Focus
Challenges :
- Racemization during synthesis due to acidic/basic conditions.
Solutions : - Chiral Auxiliaries : Temporarily introduce bulky groups to sterically hinder racemization .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
Q. How can kinetic studies analyze the compound’s stability under varying conditions?
Methodological Focus
- pH Stability : Use UV-Vis spectroscopy to track degradation rates at pH 2–12. Carboxylic acids often degrade faster in alkaline conditions .
- Thermal Stability : DSC/TGA monitors decomposition temperatures, crucial for storage guidelines.
Q. What computational methods predict the compound’s reactivity, and how do they compare with experimental data?
Methodological Focus
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13) |
InChI Key |
IHSLASJHLBMFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
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